2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pyrimidine Derivatives in Biological Systems
Pyrimidines, including derivatives such as "2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine," play crucial roles in biological and medicinal chemistry. The study by Rajam et al. (2017) demonstrates the importance of pyrimidines in molecular recognition processes through hydrogen bonding, which is fundamental in drug design, especially for targeting specific biological pathways (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Photolyase Enzyme and DNA Repair
The study by Kim et al. (1994) highlights the role of pyrimidine derivatives in DNA repair mechanisms, specifically through the action of photolyase enzymes on UV-induced DNA lesions (Kim, Malhotra, Smith, Taylor, & Sancar, 1994). This research underscores the potential application of pyrimidine derivatives in developing treatments that harness these natural repair pathways.
Synthetic Approaches and Chemical Properties
The synthesis and evaluation of pyrimidine derivatives for their insecticidal and antibacterial potential, as explored by Deohate and Palaspagar (2020), indicate the versatility of pyrimidine chemistry. This versatility allows for the creation of compounds with specific biological activities, which can be tailored for various scientific research applications (Deohate & Palaspagar, 2020).
Optical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications, as discussed by Yan et al. (2017), demonstrate the potential of pyrimidine derivatives in developing novel sensors. These compounds exhibit solid-state fluorescence and solvatochromism, which can be exploited in designing optical sensors and materials (Yan, Meng, Li, Ge, & Lu, 2017).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyrimidine derivatives generally exert their effects through different mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
The inhibition of protein kinases by pyrimidine derivatives can impact various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly influence its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of protein kinases by pyrimidine derivatives can lead to the regulation of cell growth, differentiation, migration, and metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
properties
IUPAC Name |
2,4-dimethyl-6-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-9(11-7(2)10-6)13-8-4-12-5-8/h3,8H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLPBIGDHGLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.